molecular formula C18H35IO2 B14437846 12-Iodooctadecanoic acid CAS No. 73640-30-9

12-Iodooctadecanoic acid

Cat. No.: B14437846
CAS No.: 73640-30-9
M. Wt: 410.4 g/mol
InChI Key: CWGCJHSOJOAQMH-UHFFFAOYSA-N
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Description

12-Iodooctadecanoic acid is a long-chain fatty acid derivative with an iodine atom attached to the 12th carbon of the octadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Iodooctadecanoic acid typically involves the iodination of octadecanoic acid. One common method is the halogenation of the fatty acid using iodine and a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a halogen carrier like phosphorus trichloride to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where octadecanoic acid is treated with iodine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 12-Iodooctadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding octadecanoic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of octadecanoic acid.

    Substitution: Formation of hydroxyl or amino derivatives of octadecanoic acid.

Scientific Research Applications

12-Iodooctadecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with cellular membranes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 12-Iodooctadecanoic acid involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

    12-Hydroxyoctadecanoic acid: A hydroxyl derivative with different chemical properties and applications.

    12-Bromododecanoic acid: A bromine-substituted fatty acid with distinct reactivity and uses.

    12-Aminododecanoic acid: An amino-substituted fatty acid used in the production of nylon and other polymers.

Uniqueness: 12-Iodooctadecanoic acid is unique due to the presence of the iodine atom, which imparts specific chemical reactivity and potential applications not shared by its analogs. The iodine atom’s size and electronegativity influence the compound’s physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

73640-30-9

Molecular Formula

C18H35IO2

Molecular Weight

410.4 g/mol

IUPAC Name

12-iodooctadecanoic acid

InChI

InChI=1S/C18H35IO2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)

InChI Key

CWGCJHSOJOAQMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)I

Origin of Product

United States

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